molecular formula C9H8F2O2 B595691 2,2-Difluoro-3-phenylpropanoic acid CAS No. 142977-64-8

2,2-Difluoro-3-phenylpropanoic acid

Cat. No. B595691
M. Wt: 186.158
InChI Key: WHXXGJROBAJWOW-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-phenylpropanoic acid is a chemical compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 . It is a solid substance that is white to off-white in color .


Synthesis Analysis

The synthesis of 2,2-Difluoro-3-phenylpropanoic acid involves the reaction of Pyridine, 2- [ (1,1-dichloro-2,2-difluoro-3-phenylpropyl)thio]- with Benzeneacetic acid, 2-thioxo-1 (2H)-pyridinyl ester . A paper titled “A New, Mild, and Efficient Synthesis of 2,2-Difluoro-3-hydroxyacids” discusses a similar synthesis process .


Molecular Structure Analysis

The molecular structure of 2,2-Difluoro-3-phenylpropanoic acid consists of a benzene ring conjugated to a propanoic acid . The compound has two fluorine atoms attached to the second carbon atom in the propanoic acid chain .


Physical And Chemical Properties Analysis

2,2-Difluoro-3-phenylpropanoic acid has a melting point of 78 - 81°C and a predicted boiling point of 262.2±40.0 °C . Its density is predicted to be 1.289±0.06 g/cm3 . The compound is slightly soluble in chloroform and methanol .

Scientific Research Applications

  • Synthesis of Difluorinated Pseudopeptides : 2,2-Difluoro-3-phenylpropanoic acid has been used in the Ugi reaction to prepare various difluorinated pseudopeptides. These compounds were then deprotected to furnish difluorinated pseudopeptides (Gouge, Jubault, & Quirion, 2004).

  • Chiral Supercritical Fluid Chromatography (SFC) Separations : A series of racemic 2,2-dimethyl-3-aryl-propanoic acids, closely related to 2,2-Difluoro-3-phenylpropanoic acid, were resolved using chiral SFC without acidic additives. This method has implications for the resolution of carboxylic acid-containing racemates (Wu et al., 2016).

  • Intermediate in Biosynthesis : 3-Hydroxy-3-phenylpropanoic acid, a compound similar to 2,2-Difluoro-3-phenylpropanoic acid, was identified as an intermediate in the biosynthesis of benzoic acid and salicylic acid from cinnamic acid (Jarvis, Schaaf, & Oldham, 2000).

  • Spectroscopic Properties of Derivatives : The electronic and spectroscopic properties of derivatives of Avobenzone, including those attached to Mo₂ quadruple bonds and related to 2,2-Difluoro-3-phenylpropanoic acid, have been studied, revealing insights into photochemical transformations and stability (Chisholm et al., 2015).

  • Application in Asymmetric Aldol Reactions : As a chiral auxiliary, axially dissymmetric ligands related to 2,2-Difluoro-3-phenylpropanoic acid have been used in asymmetric aldol reactions, showcasing the compound's utility in stereochemical control in organic synthesis (Omote et al., 2006).

  • Phenolic Acids in Tobacco Root Exudates : Related compounds like 3-phenylpropanoic acid have been identified in tobacco root exudates and studied for their role in the growth of rhizosphere microorganisms, indicating a potential application in agricultural or environmental sciences (Liu et al., 2015).

  • Enantioselective Synthesis and Resolutions : Research has focused on the enantioselective synthesis and resolution of compounds related to 2,2-Difluoro-3-phenylpropanoic acid, highlighting its importance in the preparation of optically active compounds (Drewes et al., 1992).

  • Artificial Biosynthesis in Microorganisms : The biosynthesis of phenylpropanoic acids, a group that includes compounds similar to 2,2-Difluoro-3-phenylpropanoic acid, has been achieved in E. coli, showing potential for the microbial synthesis of complex plant secondary metabolites (Kang et al., 2012).

  • Growth Factor for Microorganisms : Phenylpropanoic acid, closely related to 2,2-Difluoro-3-phenylpropanoic acid, has been identified as a growth factor for certain microorganisms, suggesting potential applications in microbiology or biotechnology (Hungate & Stack, 1982).

properties

IUPAC Name

2,2-difluoro-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-9(11,8(12)13)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXXGJROBAJWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299755
Record name α,α-Difluorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-3-phenylpropanoic acid

CAS RN

142977-64-8
Record name α,α-Difluorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142977-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Difluorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
7
Citations
D Weiser, LC Bencze, G Bánóczi, F Ender… - …, 2015 - Wiley Online Library
Phenylalanine ammonia‐lyase (PAL), found in many organisms, catalyzes the deamination of l‐phenylalanine (Phe) to (E)‐cinnamate by the aid of its MIO prosthetic group. By using …
S Marcotte, X Pannecoucke, C Feasson… - The Journal of Organic …, 1999 - ACS Publications
Chiral oxazolidines 2a−e can be diastereoselectively alkylated with BrCF 2 CO 2 Et to furnish 3,3-difluoroazetidin-2-ones 3a−e with up to 99% de. Selective cleavage of the chiral …
Number of citations: 107 pubs.acs.org
K Uneyama - Fluorine in Medicinal Chemistry and Chemical …, 2009 - books.google.com
Fluorinated amino acids have been used as components of modified peptides and proteins in protein engineering [1] and have also found applications as potential enzyme inhibitors …
Number of citations: 4 books.google.com
T Okano, N Takakura, Y Nakano, A Okajima, S Eguchi - Tetrahedron, 1995 - Elsevier
Various alkyl radicals generated by the photoreaction of a series of Barton esters reacted with 1,1-dichloro-2,2-difluoroethene to give radical adducts as the major product accompanied …
Number of citations: 39 www.sciencedirect.com
A Sorochinsky, N Voloshin, A Markovsky… - The Journal of …, 2003 - ACS Publications
The enantiopure Davis' N-sulfinylimines were found to be efficient as chiral imine equivalents in the high-temperature Reformatsky-type additions with BrZnCF 2 COOEt affording an …
Number of citations: 95 pubs.acs.org
VA Soloshonok, H Ohkura, A Sorochinsky, N Voloshin… - Tetrahedron letters, 2002 - Elsevier
The enantiopure p-toluenesulfinimines were found to be efficient as chiral imine equivalents in the high temperature Reformatsky-type additions with BrZnCF 2 COOEt affording an …
Number of citations: 103 www.sciencedirect.com
F Peng - Dissertation, Karlsruhe, Karlsruher …
Number of citations: 0

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